molecular formula C26H36N4O4 B2542625 N'-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877634-36-1

N'-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2542625
CAS No.: 877634-36-1
M. Wt: 468.598
InChI Key: GXTFGRGDVFNUST-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-2-yl and 4-(4-methoxyphenyl)piperazine intermediates separately. These intermediates are then coupled under specific reaction conditions to form the final product.

    Synthesis of Furan-2-yl Intermediate: The furan-2-yl intermediate can be synthesized through the reaction of furfural with an appropriate amine under acidic conditions.

    Synthesis of 4-(4-Methoxyphenyl)piperazine Intermediate: This intermediate can be prepared by reacting 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the furan-2-yl intermediate with the 4-(4-methoxyphenyl)piperazine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
  • N-cycloheptyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N’-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is unique due to the presence of both furan and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Biological Activity

N'-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article will explore the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by its unique combination of a cycloheptyl group, a furan moiety, and a piperazine derivative. The synthesis typically involves multi-step organic reactions, including the formation of amide bonds and the introduction of various functional groups. While specific synthetic pathways for this compound are not extensively documented in available literature, related compounds often utilize methods such as:

  • Coupling reactions to form amides.
  • Cyclization techniques to introduce cyclic structures.
  • Functional group modifications to enhance biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

1. Antidepressant and Anxiolytic Effects

Several studies have shown that piperazine derivatives can act on serotonin receptors, which are crucial for mood regulation. The presence of both furan and piperazine in this compound suggests potential serotonergic activity. For instance, compounds with similar structures have demonstrated:

  • Inhibition of serotonin reuptake , leading to increased serotonin levels in the synaptic cleft.
  • Binding affinity to 5-HT receptors , which may contribute to anxiolytic effects.

2. Anticancer Properties

The furan ring is known for its role in various bioactive compounds with anticancer properties. Preliminary studies on related compounds have shown:

  • Cytotoxicity against various cancer cell lines , including breast (MCF7), liver (HepG2), and colon (Colo205) cancer cells.
  • Mechanisms involving apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

Compounds containing piperazine and furan rings have been evaluated for their antimicrobial properties:

  • Inhibition of bacterial growth , particularly against Gram-positive bacteria.
  • Potential antifungal activity against common pathogens.

Case Studies

A series of case studies have documented the biological effects of structurally related compounds:

StudyCompoundBiological ActivityFindings
Piperazine derivativeAntidepressantSignificant reduction in anxiety-like behavior in animal models.
Furan-based compoundAnticancerInduced apoptosis in MCF7 cells with IC50 values < 10 µM.
Similar piperazineAntimicrobialEffective against Staphylococcus aureus with MIC values < 50 µg/mL.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4/c1-33-22-12-10-21(11-13-22)29-14-16-30(17-15-29)23(24-9-6-18-34-24)19-27-25(31)26(32)28-20-7-4-2-3-5-8-20/h6,9-13,18,20,23H,2-5,7-8,14-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFGRGDVFNUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NC3CCCCCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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